molecular formula C10H9ClN2 B3166109 2-Chloro-4-methylquinolin-6-amine CAS No. 90772-83-1

2-Chloro-4-methylquinolin-6-amine

Cat. No.: B3166109
CAS No.: 90772-83-1
M. Wt: 192.64 g/mol
InChI Key: JBTRMRJZSPSSHU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s structurally similar to chloroquine, an antimalarial drug, which inhibits the action of heme polymerase in malarial trophozoites . In addition, a compound with a similar structure, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has shown activity against a non-small cell lung cancer cell line, A549 .

Mode of Action

For instance, Chloroquine prevents the conversion of heme to hemazoin, causing the accumulation of toxic heme, which leads to the death of the parasite .

Biochemical Pathways

Molecular docking studies with the predominant pi3k/akt/mtor pathway proteins have been conducted for a similar compound, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine . This pathway plays a role in multiple cancers by regulating apoptosis and cell proliferation .

Pharmacokinetics

It’s predicted that all compounds in the series of 2-chloro n-substituted amino quinolines, including 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, satisfy the adme profile .

Result of Action

One of the compounds in the same series, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has shown activity against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM .

Action Environment

It’s worth noting that the suzuki–miyaura cross-coupling reaction, often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions, along with a relatively stable and environmentally benign organoboron reagent .

Biochemical Analysis

Biochemical Properties

It has been found to interact with various enzymes and proteins in the PI3K/AKT/mTOR pathway, a common signaling pathway involved in multiple cancers

Cellular Effects

In cellular studies, 2-Chloro-4-methylquinolin-6-amine has shown potential anticancer activity. It has been found to be active against the A549 non-small cell lung cancer cell line, with an inhibition concentration value (IC50) of 29.4 μM . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins have revealed a lesser binding energy with this compound . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-methylquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTRMRJZSPSSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468075
Record name 6-Quinolinamine, 2-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90772-83-1
Record name 6-Quinolinamine, 2-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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